2-[3-(2-METHOXY-4-NITROPHENOXY)PROPOXY]-5-NITROPHENYL METHYL ETHER
Description
Properties
IUPAC Name |
2-methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQYHHYRKFBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-56-2 | |
| Record name | 2-Methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A67U7PLL4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) typically involves the reaction of 2-methoxy-4-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,1’-[propane-1,3-diylbis(oxy)]bis(2-amino-4-methoxybenzene).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,1’-[propane-1,3-diylbis(oxy)]bis(2-formyl-4-nitrobenzene) or 1,1’-[propane-1,3-diylbis(oxy)]bis(2-carboxy-4-nitrobenzene).
Scientific Research Applications
1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | Substituent Positions | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₇H₁₇N₂O₈ | 2-methoxy-4-nitro, 5-nitro | Nitro, methoxy, ether linkages |
| 2-Nitroanisole | C₇H₇NO₃ | 2-nitro, 1-methoxy | Nitro, methoxy |
| 1,3-Dinitro-5-methoxybenzene | C₇H₆N₂O₅ | 1-methoxy, 3,5-dinitro | Nitro, methoxy |
| Bis(4-nitrophenoxy)methane | C₁₃H₁₀N₂O₆ | 4-nitro (both rings) | Nitro, ether linkages |
Physical Properties
The electron-withdrawing nitro groups reduce solubility in polar solvents compared to non-nitro analogs. The methoxy groups and propoxy linker enhance solubility in organic solvents like dichloromethane or THF.
Table 2: Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, 25°C) | LogP (Octanol-Water) |
|---|---|---|---|
| Target Compound | ~120–125* | 5–10 (DCM) | ~2.8* |
| 2-Nitroanisole | 38–40 | 20 (Ethanol) | 1.5 |
| 1,3-Dinitro-5-methoxybenzene | 95–98 | <1 (Water) | 2.1 |
| Bis(4-nitrophenoxy)methane | 145–148 | 2–5 (Acetone) | 3.0 |
*Estimated based on structural analogs.
Chemical Reactivity
- Nitro Group Reactivity : The meta-directing nitro groups deactivate the aromatic rings toward electrophilic substitution, favoring nucleophilic aromatic substitution (NAS) under harsh conditions.
- Ether Stability : The propoxy linker provides flexibility but reduces hydrolytic stability compared to rigid alkyl chains.
- Comparative Reactivity :
- Target Compound : Less reactive in NAS than 2-nitroanisole due to steric hindrance from the propoxy bridge.
- 1,3-Dinitro-5-methoxybenzene : Higher thermal sensitivity due to adjacent electron-withdrawing groups.
Regulatory and Environmental Considerations
Nitroaromatic compounds are generally classified as persistent organic pollutants (POPs) due to low biodegradability. The target compound’s ether linkages may reduce acute toxicity compared to esters or amines but warrant scrutiny under regulations like REACH or the Stockholm Convention.
Biological Activity
2-[3-(2-Methoxy-4-nitrophenoxy)propoxy]-5-nitrophenyl methyl ether is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, alongside data tables summarizing key findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a methoxy group, nitro groups, and ether functionalities. Its IUPAC name reflects this complexity:
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O5 |
| Molecular Weight | 318.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with nitro and methoxy substituents often exhibit antimicrobial activity. A study investigating various nitrophenol derivatives found that the presence of these functional groups enhances the efficacy against bacterial strains such as E. coli and S. aureus .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. For instance, derivatives of nitrophenol have been shown to inhibit cell proliferation in various cancer models, including breast and prostate cancer .
The proposed mechanism involves the compound's ability to interfere with cellular processes through:
- Inhibition of Enzymatic Activity: The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Interaction with DNA: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several nitrophenol derivatives, including our compound, against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound exhibits cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for PC-3 cells, indicating promising anticancer properties .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(2-methoxy-4-nitrophenoxy)propoxy]-5-nitrophenyl methyl ether, and how can purity be maximized?
The synthesis typically involves multi-step nucleophilic substitution reactions. For example, nitro and methoxy groups can be introduced via controlled nitration and alkylation steps. Microwave-assisted synthesis (e.g., under inert atmosphere at 80–100°C) improves yield and reduces side reactions compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) enhances purity. Characterization requires , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) is critical. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL) . Challenges include resolving disorder in the propoxy chain; applying restraints to bond lengths/angles and using TWIN/BASF commands in SHELXL can mitigate this. Hydrogen-bonding patterns should be validated via graph-set analysis (e.g., Etter’s formalism) to confirm intermolecular interactions .
Q. What spectroscopic techniques are most effective for monitoring nitro-group reactivity in this compound?
UV-Vis spectroscopy (200–400 nm range) tracks electronic transitions influenced by nitro groups, while FT-IR identifies symmetric/asymmetric NO stretching (~1520 cm and ~1350 cm). For dynamic studies, time-resolved fluorescence spectroscopy can probe excited-state interactions if the compound exhibits luminescence (e.g., influenced by π-π stacking) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing and stability of this compound?
SC-XRD data analyzed via Mercury/CrystalExplorer reveals hydrogen bonds (e.g., C–H···O between nitro and methoxy groups) and π-π interactions (interplanar distances < 3.5 Å). Graph-set analysis (R(8) motifs) quantifies H-bond networks . Stability under thermal stress (TGA/DSC) correlates with packing density; tighter π-π stacks (e.g., face-to-face vs. offset) enhance melting points .
Q. What computational methods can predict the electronic effects of nitro and methoxy substituents on this compound’s reactivity?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Nitro groups lower LUMO energies, increasing electrophilicity. Solvent effects (PCM model) refine reactivity predictions in polar aprotic solvents (e.g., DMF) .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?
Discrepancies (e.g., NMR chemical shifts vs. SC-XRD bond lengths) arise from dynamic effects in solution vs. static solid-state structures. Variable-temperature NMR (VT-NMR) and cross-validation with solid-state NMR (ssNMR) reconcile differences. For example, rotational barriers in the propoxy chain may cause NMR peak broadening at room temperature but resolve at −40°C .
Q. What strategies mitigate photodegradation of the nitroaromatic moieties under experimental conditions?
Light-exposure studies (e.g., 365 nm UV lamp) show nitro group reduction to amines. Adding radical scavengers (e.g., BHT) or conducting reactions under argon reduces degradation. Encapsulation in cyclodextrins or micellar systems (SDS/CTAB) also stabilizes the compound .
Methodological Recommendations
- Crystallography : Use SHELX for high-resolution refinements, especially for disordered regions .
- Hydrogen-Bond Analysis : Apply Etter’s graph-set theory to classify interaction motifs .
- Synthesis Optimization : Prioritize microwave-assisted methods to reduce reaction times and byproducts .
- Data Validation : Cross-reference SC-XRD, ssNMR, and VT-NMR to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
